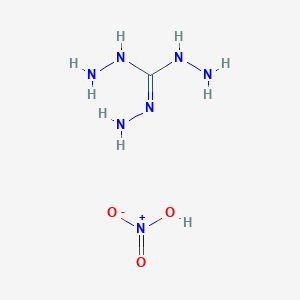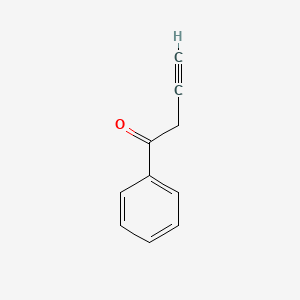
3-Butyn-1-one, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyn-1-one, 1-phenyl-: is an organic compound with the molecular formula C10H8O . It is also known by other names such as 1-Phenyl-1-butyn-3-one and 4-Phenyl-3-butyn-2-one . This compound is characterized by the presence of a phenyl group attached to a butynone structure, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyn-1-one, 1-phenyl- can be achieved through various methods. One common approach involves the reaction of phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide .
Industrial Production Methods: Industrial production of 3-Butyn-1-one, 1-phenyl- often involves the use of palladium-catalyzed coupling reactions . For instance, the Sonogashira coupling reaction between iodobenzene and propargyl alcohol can be employed to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-Butyn-1-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form derivatives.
Reduction: Reduction of the triple bond and carbonyl group can yield trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol .
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Catalysts such as or .
Substitution: Bases like or .
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol.
Substitution: Various substituted phenylbutynones.
Aplicaciones Científicas De Investigación
Chemistry: 3-Butyn-1-one, 1-phenyl- is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, this compound is studied for its potential as a nematicidal agent . It has shown activity against root-knot nematodes, making it a candidate for agricultural applications .
Industry: In the industrial sector, 3-Butyn-1-one, 1-phenyl- is used in the production of polymers and specialty chemicals . Its reactivity makes it a useful building block for various chemical processes .
Mecanismo De Acción
The mechanism of action of 3-Butyn-1-one, 1-phenyl- involves its ability to interact with biological macromolecules . For instance, its nematicidal activity is attributed to the formation of vinyl sulfide linkages with cysteine residues in proteins, leading to the disruption of essential biological functions . Additionally, it can inhibit vacuolar-type proton translocating ATPase , affecting cellular homeostasis in nematodes .
Comparación Con Compuestos Similares
- 4-Phenyl-3-butyn-2-one
- 3-Butyn-2-one, 4-phenyl-
- 1-Phenyl-1-butyn-3-one
Uniqueness: 3-Butyn-1-one, 1-phenyl- stands out due to its unique combination of a phenyl group and a butynone structure . This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity , making it suitable for a wide range of applications .
Propiedades
Número CAS |
3771-56-0 |
|---|---|
Fórmula molecular |
C10H8O |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-phenylbut-3-yn-1-one |
InChI |
InChI=1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8H,6H2 |
Clave InChI |
ZYTMAAKNUIONSC-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


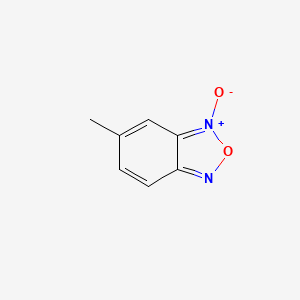
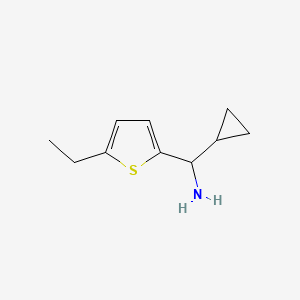
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)
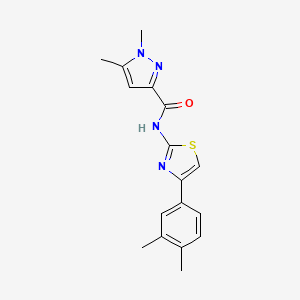
![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
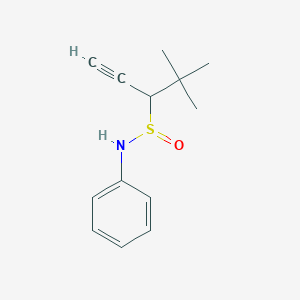
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
